4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide

Catalog No.
S13431693
CAS No.
71795-54-5
M.F
C13H18N4O2S
M. Wt
294.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfona...

CAS Number

71795-54-5

Product Name

4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide

IUPAC Name

4-amino-N-(1-butylimidazol-2-yl)benzenesulfonamide

Molecular Formula

C13H18N4O2S

Molecular Weight

294.38 g/mol

InChI

InChI=1S/C13H18N4O2S/c1-2-3-9-17-10-8-15-13(17)16-20(18,19)12-6-4-11(14)5-7-12/h4-8,10H,2-3,9,14H2,1H3,(H,15,16)

InChI Key

CALFWSMWPOXSFD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N

4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H18N4O2SC_{13}H_{18}N_{4}O_{2}S. It features an amine group, a sulfonamide functional group, and an imidazole ring, which contribute to its potential biological activities. The structure includes a butyl substituent on the imidazole, enhancing its lipophilicity and possibly influencing its pharmacokinetic properties. This compound is part of a broader class of benzenesulfonamides known for their diverse biological activities, including antibacterial and antitumor effects.

Typical of sulfonamides and amines. For instance:

  • Acylation Reactions: The amino group can undergo acylation to form amides, which might enhance biological activity or alter solubility.
  • Nucleophilic Substitution: The sulfonamide moiety can react with electrophiles, leading to the formation of new derivatives that may exhibit different pharmacological properties.
  • Hydrogen Bonding: The imidazole ring can engage in hydrogen bonding with biological targets, influencing its interaction with enzymes or receptors.

4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide has shown promising biological activities:

  • Inhibition of Carbonic Anhydrases: Similar compounds have demonstrated significant inhibition of carbonic anhydrase IX, which is implicated in tumor growth and metastasis. The IC50 values for related compounds range from 10.93 to 25.06 nM for CA IX inhibition .
  • Antitumor Effects: Some derivatives have exhibited cytotoxic effects against cancer cell lines, inducing apoptosis through mechanisms involving cell cycle arrest and necrosis .
  • Antimicrobial Activity: Benzenesulfonamides are known for their antibacterial properties, targeting bacterial growth by inhibiting essential metabolic pathways .

The synthesis of 4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide typically involves several steps:

  • Formation of the Imidazole Ring: Starting from suitable precursors, the imidazole ring can be synthesized via cyclization reactions.
  • Sulfonamide Formation: The reaction of the imidazole compound with a sulfonyl chloride or sulfonic acid leads to the formation of the sulfonamide linkage.
  • Amino Group Introduction: The amino group can be introduced through reductive amination or direct amination methods.

These methods may vary based on the desired substitution patterns on the aromatic ring and the specific functional groups involved.

4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting carbonic anhydrases or other enzymes involved in cancer progression.
  • Research Tools: Utilized in studies investigating enzyme inhibition and cellular mechanisms related to cancer and bacterial infections.
  • Diagnostic Agents: Potential use in imaging techniques where specific enzyme inhibition is required.

Interaction studies have shown that 4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide can effectively bind to target proteins involved in disease processes:

  • Molecular Docking Studies: These studies indicate favorable interactions with amino acid residues critical for enzyme activity, suggesting strong binding affinities that could translate into effective inhibition .
  • Thermodynamic Analysis: Evaluations of binding energies and interaction dynamics provide insights into the stability and efficacy of the compound in biological systems .

Several compounds share structural similarities with 4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-Amino-N-(2-methylimidazol-1-yl)benzenesulfonamideImidazole ring with methyl substitutionAntimicrobial activity
4-Amino-N-(1-propylimidazol-2-yl)benzenesulfonamidePropyl group on imidazolePotential antitumor effects
4-Amino-N-(1-benzylimidazol-2-yl)benzenesulfonamideBenzyl substitutionInhibition of carbonic anhydrases

Uniqueness

The uniqueness of 4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide lies in its specific combination of structural features—particularly the butyl substituent on the imidazole ring—which may enhance its lipophilicity and bioavailability compared to other similar compounds. This structural modification could lead to improved interactions with target enzymes or receptors, thus enhancing its therapeutic potential.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

294.11504700 g/mol

Monoisotopic Mass

294.11504700 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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